molecular formula C16H8ClF3N4S B11051074 6-(2-Chloro-4-fluorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Chloro-4-fluorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11051074
M. Wt: 380.8 g/mol
InChI Key: UPKWPFKUXPVHHD-UHFFFAOYSA-N
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Description

6-(2-Chloro-4-fluorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple halogen substitutions, makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-4-fluorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, often using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple halogen substitutions make it a versatile intermediate in organic synthesis.

Biology

Biologically, triazolothiadiazoles have been investigated for their antimicrobial, antifungal, and antiviral activities. The specific compound may exhibit similar properties, making it a candidate for further biological testing.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-4-fluorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of multiple halogen atoms could enhance its binding affinity to certain molecular targets, potentially leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chloro-4-fluorophenyl)-3-(benzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2-Chloro-4-fluorophenyl)-3-(3,5-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2-Chloro-4-fluorophenyl)-3-(3,5-dimethylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(2-Chloro-4-fluorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific halogen substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms in the phenyl rings can enhance its stability and binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H8ClF3N4S

Molecular Weight

380.8 g/mol

IUPAC Name

6-(2-chloro-4-fluorophenyl)-3-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H8ClF3N4S/c17-13-7-9(18)1-2-12(13)15-23-24-14(21-22-16(24)25-15)5-8-3-10(19)6-11(20)4-8/h1-4,6-7H,5H2

InChI Key

UPKWPFKUXPVHHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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